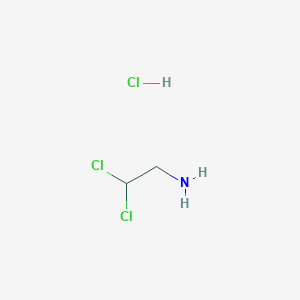
2,2-Dichloroethan-1-amine hydrochloride
Overview
Description
2,2-Dichloroethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H7Cl2N. It is a derivative of ethanamine where two chlorine atoms are attached to the second carbon atom, and the compound exists as a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Ethanolamine: One common synthetic route involves the chloromethylation of ethanolamine using formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, typically at room temperature.
Direct Chlorination: Another method involves the direct chlorination of ethanamine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the compound is often produced through continuous flow processes to ensure consistent quality and yield. The production involves large-scale reactors equipped with advanced monitoring and control systems to maintain optimal reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as dichloroacetic acid.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as hydroxide ions or alkyl halides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Dichloroacetic acid, chloroacetic acid.
Reduction: Ethanolamine, ethylamine.
Substitution: Dichloroethanol, dichloroethylamine.
Scientific Research Applications
2,2-Dichloroethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dichloroethan-1-amine hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and proteins, altering their activity. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Proteins: It can bind to target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
2-Chloroethan-1-amine Hydrochloride: Contains one chlorine atom on the second carbon.
2,2,2-Trichloroethan-1-amine Hydrochloride: Contains three chlorine atoms on the second carbon.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2,2-dichloroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOFFTWUWPCDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol](/img/structure/B3273786.png)



![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)

![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)
